4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine
Overview
Description
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine (MMT) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that has been used in both biochemical and physiological experiments, with a variety of advantages and limitations.
Scientific Research Applications
Antifungal Activity
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine and its derivatives have been investigated for their antifungal properties. In a study, various compounds, including 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, were synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger. The results indicated significant antifungal effects, suggesting potential use as antifungal agents (Jafar et al., 2017).
Anticancer Activity
Studies have also focused on the anticancer potential of related compounds. One such study synthesized derivatives like 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine. These compounds exhibited good to moderate anticancer activity against various human cancer cell lines, indicating their promise in cancer treatment (Yakantham et al., 2019).
Cytotoxic Activity
Research into the cytotoxic activity of benzothiazolyl derivatives has been conducted. A variety of 4-(N-substituted benzothiazolyl) amino-7-methoxy-6-(3-morpholinopropoxy) quinazoline compounds were synthesized and tested for in-vitro cytotoxic activity. The study indicated that these novel series of N-substituted (1, 3-benzothiazole)-7-methoxy-6-(3-morpholinopropoxy) quinazoline-4-yl-amine derivatives are potential classes of anticancer agents (Dave et al., 2012).
Antibacterial Activity
Furthermore, 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine derivatives have been evaluated for their antibacterial properties. A study synthesized and tested compounds like 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones for their antibacterial activity, showing promising results against various bacterial strains (Vartale et al., 2008).
properties
IUPAC Name |
4-methoxy-7-morpholin-4-yl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-16-9-3-2-8(15-4-6-17-7-5-15)11-10(9)14-12(13)18-11/h2-3H,4-7H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIKFFGWUPLXGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N3CCOCC3)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464823 | |
Record name | 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine | |
CAS RN |
383865-57-4 | |
Record name | 4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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